Norepinephrine Tartrate Impurity G
CAS No.: 13062-58-3
Cat. No.: VC0195451
Molecular Formula: C22H21NO3
Molecular Weight: 347.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13062-58-3 |
---|---|
Molecular Formula | C22H21NO3 |
Molecular Weight | 347.4 g/mol |
IUPAC Name | 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone |
Standard InChI | InChI=1S/C22H21NO3/c24-20-12-11-19(13-21(20)25)22(26)16-23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24-25H,14-16H2 |
Standard InChI Key | BPZKRRFHEZSIFP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Norepinephrine Tartrate Impurity G is identified by the Chemical Abstracts Service (CAS) registry number 13062-58-3. The compound is officially designated by the International Union of Pure and Applied Chemistry (IUPAC) as 2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethanone . This impurity is known by several synonyms in scientific literature and commercial catalogues, including:
-
Noradrenaline EP Impurity G
-
2-(Dibenzylamino)-3',4'-dihydroxy-acetophenone
-
SSXS-23
-
Norepinephrine EP Impurity G
-
Norepinephrine EP Impurity G HCl
-
Bucillamine Impurity 4
-
2-(dibenzylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one
The compound exists within the broader family of catecholamine-related structures, sharing structural elements with the parent drug norepinephrine but containing distinctive modifications that classify it as an impurity.
Structural and Physicochemical Properties
Norepinephrine Tartrate Impurity G possesses a well-defined molecular structure characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₁NO₃ |
Molecular Weight | 347.41 g/mol |
Physical Form | Solid |
Color | Pale Grey to Light Beige |
Melting Point | >143°C (with decomposition) |
Storage Temperature | Refrigerated (2-8°C) |
Solubility | Slightly soluble in DMSO and Methanol |
Structurally, the compound features a 3,4-dihydroxyphenyl group connected to an ethanone moiety, with a dibenzylamino substitution at position 2 of the ethanone. This configuration creates a distinct chemical entity that differs significantly from the parent norepinephrine molecule, primarily through the presence of two benzyl groups attached to the amino nitrogen .
Relation to Parent Compound
Norepinephrine (noradrenaline) is a critical catecholamine neurotransmitter and hormone responsible for several physiological functions including:
-
Regulation of heart rate
-
Dilation of pupils
-
Expansion of air passages in the lungs
The tartrate salt of norepinephrine (norepinephrine bitartrate) is widely used in clinical settings, particularly in intensive care units for the management of hypotension and shock states . Impurity G represents one of several identified impurities that may be present in pharmaceutical preparations of norepinephrine tartrate, arising either as a synthesis by-product, degradation product, or through other chemical transformation pathways.
Regulatory Considerations
Pharmaceutical regulatory frameworks require thorough characterization and control of all identified impurities in drug substances and drug products. The European Pharmacopoeia (EP) specifically lists this compound as Impurity G in the monograph for noradrenaline (norepinephrine), highlighting its regulatory significance .
Regulatory documents reference the necessity of controlling impurities in norepinephrine formulations, with specifications including tests for:
-
Clarity/opalescence
-
Color of solution
-
Visible and sub-visible particles
-
Related substances (including Impurity G)
-
S-isomer content
-
Bacterial endotoxins
The stability studies of norepinephrine bitartrate injections demonstrate the importance of monitoring impurities like Impurity G during shelf-life assessments, particularly at various pH levels and storage conditions .
pH | Initial Impurities | 6-Month Impurities (25°C/60% RH) |
---|---|---|
4.0 | 0.1% | 0.79% |
4.5 | ND (Not Detected) | 10.38% |
5.0 | ND (Not Detected) | 14.91% (at 4 months) |
These findings underscore the importance of appropriate formulation and storage conditions for maintaining drug product purity and minimizing the formation of impurities such as Impurity G.
Analytical Methods for Detection and Quantification
Several analytical techniques have been employed for the detection and quantification of Norepinephrine Tartrate Impurity G in pharmaceutical preparations:
Spectrophotometric Methods
Spectrophotometric methods have been developed for the determination of norepinephrine and its impurities. As detailed in research findings, these methods include:
-
Direct UV spectrophotometry utilizing the absorbance band at 279 nm
-
Reaction-based methods such as those employing Tollens' reagent in the presence of cationic surfactants like cetylpyridinium chloride
The spectrophotometric methods offer different sensitivity ranges:
-
Direct UV method: Linear range 1-150 mg/L, detection limit 1.1 mg/L
-
Tollens' reagent method: Linear range 25 µg/L to 10 mg/L, detection limit 3.1 µg/L
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), represent the gold standard for impurity profiling of norepinephrine tartrate formulations. These methods enable separation and quantification of Impurity G with high specificity and sensitivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume